Lavoltidine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lavoltidine succinate is a biochemical compound known for its potent and selective antagonistic properties towards histamine H2 receptors. It was initially developed for the treatment of gastroesophageal reflux disease but was discontinued due to its carcinogenic effects in rodents . The compound is characterized by its molecular formula C23H35N5O6 and a molecular weight of 477.562 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lavoltidine succinate can be synthesized through a multi-step process involving the reaction of lavoltidine with succinic acid. The preparation involves the following steps:
Formation of Lavoltidine: The synthesis begins with the reaction of 1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol with appropriate reagents under controlled conditions.
Succinate Formation: Lavoltidine is then reacted with succinic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Lavoltidine succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Lavoltidine succinate has been explored in various scientific research applications, including:
Chemistry: Used as a model compound to study histamine H2 receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Initially developed for treating gastroesophageal reflux disease, though its use was discontinued.
Industry: Utilized in research settings to understand the pharmacodynamics and pharmacokinetics of H2 receptor antagonists
Mechanism of Action
Lavoltidine succinate exerts its effects by selectively binding to histamine H2 receptors, thereby inhibiting the action of histamine. This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets include the H2 receptors located on the parietal cells of the stomach lining .
Comparison with Similar Compounds
Ranitidine: Another H2 receptor antagonist used to reduce stomach acid production.
Famotidine: Known for its longer duration of action compared to other H2 antagonists.
Cimetidine: One of the first H2 receptor antagonists developed, with a shorter duration of action.
Uniqueness: Lavoltidine succinate is unique due to its high potency and selectivity for H2 receptors. its development was halted due to its carcinogenic potential in animal studies, which distinguishes it from other H2 antagonists that are still in use .
Properties
CAS No. |
86160-82-9 |
---|---|
Molecular Formula |
C42H64N10O8 |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
IRLVOMNMSKSKMH-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
86160-82-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
76956-02-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH 23844 AH-23844 loxtidine loxtidine hemisuccinate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.